2,5-Dimethylheptyl 6-methyloctyl phthalate
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Overview
Description
2,5-Dimethylheptyl 6-methyloctyl phthalate is an organic compound with the molecular formula C26H42O4. It is a phthalate ester, which means it is derived from phthalic acid. This compound is known for its unique structural properties, including multiple bonds, aromatic rings, and ester groups .
Preparation Methods
The synthesis of 2,5-Dimethylheptyl 6-methyloctyl phthalate typically involves esterification reactions. One common method is the reaction of phthalic anhydride with 2,5-dimethylheptanol and 6-methyloctanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-Dimethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2,5-Dimethylheptyl 6-methyloctyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics. Its unique structural properties make it suitable for studying esterification and substitution reactions.
Biology: Research on its biological effects, including potential endocrine-disrupting properties, is ongoing.
Medicine: While not commonly used directly in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the manufacture of various consumer products, including cosmetics, due to its ability to impart flexibility and durability to materials
Mechanism of Action
The mechanism of action of 2,5-Dimethylheptyl 6-methyloctyl phthalate involves its interaction with cellular components. It can bind to specific receptors, potentially disrupting normal cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed to affect hormone signaling pathways, leading to endocrine disruption .
Comparison with Similar Compounds
2,5-Dimethylheptyl 6-methyloctyl phthalate can be compared to other phthalate esters such as diethyl phthalate and dibutyl phthalate. While all these compounds share a common phthalate backbone, this compound is unique due to its specific alkyl chain substitutions, which impart different physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific flexibility and durability characteristics .
Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
These compounds are also used as plasticizers but differ in their alkyl chain lengths and branching, leading to variations in their applications and effects .
Properties
CAS No. |
85851-77-0 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(2,5-dimethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-6-20(3)13-9-8-12-18-29-25(27)23-14-10-11-15-24(23)26(28)30-19-22(5)17-16-21(4)7-2/h10-11,14-15,20-22H,6-9,12-13,16-19H2,1-5H3 |
InChI Key |
PHPAWJHCSXLDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origin of Product |
United States |
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